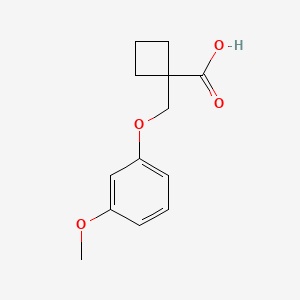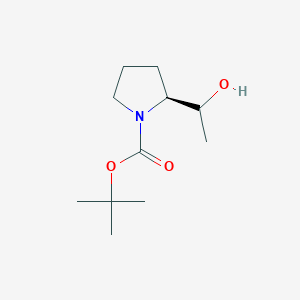
(2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.293 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a hydroxyethyl substituent. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-2-(1-hydroxyethyl)pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. The flow microreactor system allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
(2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Acidic or basic hydrolysis conditions
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Regeneration of the hydroxyethyl group
Substitution: Formation of carboxylic acids or substituted derivatives
科学研究应用
(2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of chiral intermediates for pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
作用机制
The mechanism of action of (2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the tert-butyl ester group provides steric hindrance, enhancing selectivity and potency .
相似化合物的比较
Similar Compounds
- (S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate
Uniqueness
(2S)-tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. The presence of the tert-butyl ester group also imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-(1-hydroxyethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8?,9-/m0/s1 |
InChI 键 |
JNNOAQQODYAQBD-GKAPJAKFSA-N |
手性 SMILES |
CC([C@@H]1CCCN1C(=O)OC(C)(C)C)O |
规范 SMILES |
CC(C1CCCN1C(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


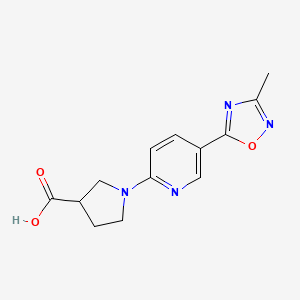
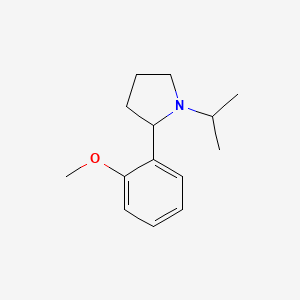
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)
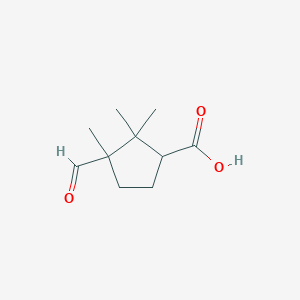
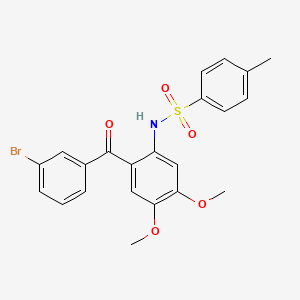
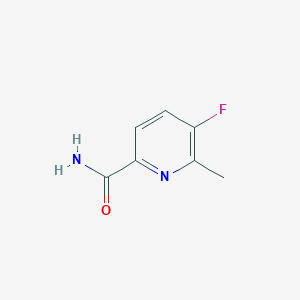
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)


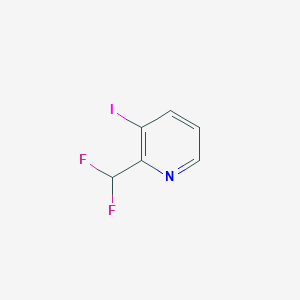
![4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride](/img/structure/B13003115.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)
